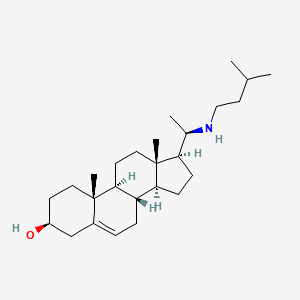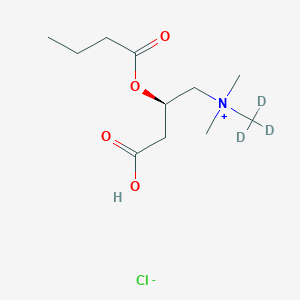
6-Amino-2-methoxypyrimidin-4-ol
Vue d'ensemble
Description
6-Amino-2-methoxypyrimidin-4-ol is a chemical compound with the molecular formula C5H7N3O2 . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium, O-Methylisourea hemisulfate, and ethyl cyanoacetate in methanol . The mixture is stirred at reflux for 4.5 hours, filtered, and the solid is washed with methanol . The filtrates are evaporated to dryness, and the residue is dissolved in hot water . After neutralization with acetic acid to pH 7, the solid is filtered, washed with water, and dried to give the product .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.13 . It is a white to off-white powder or crystals . It is stored at room temperature .Applications De Recherche Scientifique
Thermodynamic Properties
- A study investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. It was found that the solubility increased with temperature and varied across different solvents. This research provides valuable data for understanding the thermodynamic properties of related compounds (Yao, Xia, & Li, 2017).
Synthetic Innovations
- Technological innovation in the synthesis of 2-amino-4-methoxypyrimidine was achieved to fit industrial production. The study highlighted low-cost, easy process, and high yields as key benefits (Ju Xiu-lian, 2009).
Hydrogen Bonding and Tautomerization
- Research on hydrogen bonding and amino-imino tautomerization in various methoxypyrimidines, including 4-amino-2-methoxypyrimidine, revealed insights into dual hydrogen-bonded complexes and imino-tautomer formation. This study enhances the understanding of molecular interactions in these compounds (Kitamura et al., 2007).
Structural and Spectroscopic Analysis
- In-depth analysis of 2-amino-4-chloro-6-methoxypyrimidine was conducted using various spectroscopic techniques. This study provides a comprehensive understanding of the structural and vibrational properties of the compound (Cinar et al., 2013).
Luminescence Properties
- The luminescence properties of 4-amino-2-methoxypyrimidine were studied, revealing insights into its photochemical interactions. This research contributes to the knowledge of the photochemical behavior of similar compounds (Szabo & Berens, 1975).
Hydrogen Bonding in Derivatives
- A study on the hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, among others, demonstrated the formation of chains and sheets through hydrogen bonding, providing insights into molecular interactions and stability (Glidewell et al., 2003).
Quantum Chemical Calculations
- Quantum chemical calculations were performed on 2-amino-4-methoxy-6-methylpyrimidine and related compounds, offering a comparative study on molecular structure and spectroscopic insights. This research aids in understanding the electronic properties of these molecules (Prabavathi & Nilufer, 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that many pyrimidin-amine derivatives show anticancer properties . These compounds often work by interacting with specific proteins or enzymes in the cell, altering their function and leading to changes in cell behavior .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cell growth and proliferation
Pharmacokinetics
The compound is a white to off-white powder or crystals , suggesting it may be well-absorbed in the gastrointestinal tract. Its molecular weight (141.13 g/mol ) is within the range that is generally favorable for oral bioavailability.
Result of Action
Given its structural similarity to other pyrimidin-amine derivatives, it may have potential anticancer effects .
Action Environment
The action, efficacy, and stability of 6-Amino-2-methoxypyrimidin-4-ol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Analyse Biochimique
Biochemical Properties
6-Amino-2-methoxypyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine biosynthesis enzymes, which are crucial for the synthesis of nucleotides . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in nucleotide synthesis and repair, which are critical for maintaining cellular homeostasis. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . For instance, it may inhibit the activity of certain pyrimidine biosynthesis enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the reduced enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and metabolism . It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are key players in the pyrimidine biosynthesis pathway. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization within the cell. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its accumulation and localization in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes. These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
Propriétés
IUPAC Name |
4-amino-2-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXSZNYIJKRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
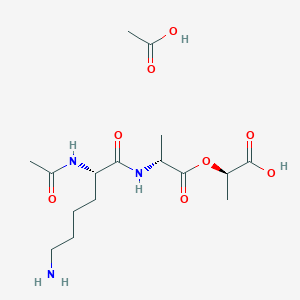
![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)
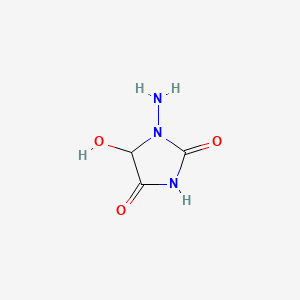
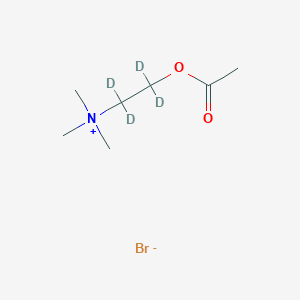


![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
